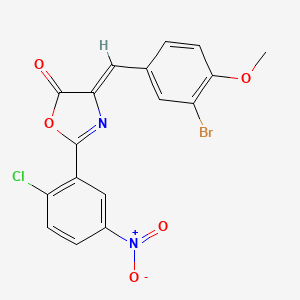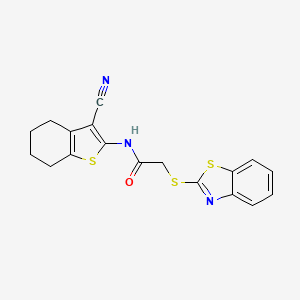![molecular formula C19H21N3O5 B11548054 N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11548054.png)
N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is a complex organic compound that features a combination of aromatic rings, nitro groups, and hydrazide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide typically involves a multi-step process:
Formation of the Aldehyde Intermediate: The starting material, 4-hydroxy-3-nitrobenzaldehyde, is synthesized through nitration of 4-hydroxybenzaldehyde.
Condensation Reaction: The aldehyde intermediate is then reacted with 4-(4-methoxy-3-methylphenyl)butanehydrazide under acidic or basic conditions to form the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The hydrazide moiety can be oxidized to form corresponding azides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Sodium nitrite (NaNO2) in the presence of an acid.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of azides.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide
- N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(3-methylphenyl)butanehydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its electronic properties and reactivity. This structural feature can lead to distinct biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-4-(4-methoxy-3-methylphenyl)butanamide |
InChI |
InChI=1S/C19H21N3O5/c1-13-10-14(7-9-18(13)27-2)4-3-5-19(24)21-20-12-15-6-8-17(23)16(11-15)22(25)26/h6-12,23H,3-5H2,1-2H3,(H,21,24)/b20-12+ |
InChI Key |
XTGXIYDKYVVDMI-UDWIEESQSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-])OC |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methylaniline](/img/structure/B11547981.png)

![4-Nitro-N-(2-{N'-[(E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}ethyl)benzene-1-sulfonamide](/img/structure/B11547987.png)
![2-(naphthalen-1-yloxy)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11547991.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11547996.png)
![1-Biphenyl-4-yl-3-[4-(decyloxy)phenyl]urea](/img/structure/B11548001.png)
![(5Z)-3-{[(4-chlorophenyl)amino]methyl}-5-(4-iodobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11548007.png)
![N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2,5-dimethylaniline](/img/structure/B11548008.png)
![N-[(5Z)-5H-Indeno[1,2-b]pyridin-5-ylidene]-3-methylaniline](/img/structure/B11548015.png)
![N-(2,3-dichlorophenyl)-N-{2-[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)](/img/structure/B11548020.png)
![4-{(E)-[(2-methoxybenzoyl)hydrazono]methyl}-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11548022.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2,6-dimethylphenyl)-2-oxoacetamide](/img/structure/B11548033.png)
![2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11548041.png)
